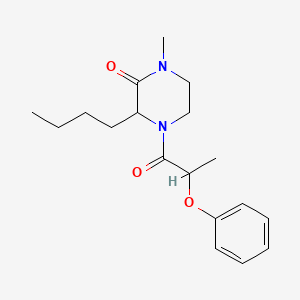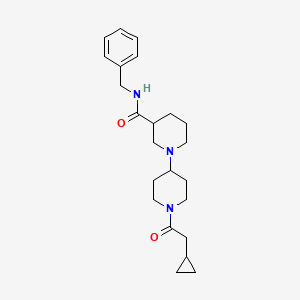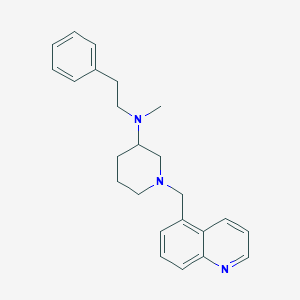
3-butyl-1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone, commonly known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP belongs to the class of piperazinone derivatives and is known to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of BPP is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. BPP has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
BPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, anxiolytic, and radioprotective effects. BPP has also been shown to have antioxidant properties, which may be responsible for its radioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP has several advantages for use in lab experiments. It is a well-studied compound with known pharmacological activities, making it a useful tool for studying the GABAergic system. BPP is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to the use of BPP in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. BPP also has a relatively short half-life, which may limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for research on BPP. One area of interest is its potential use as a radioprotective agent. Further studies are needed to determine the exact mechanism of action of BPP and its potential applications in protecting against radiation-induced damage.
Another area of interest is the development of new derivatives of BPP with improved pharmacological properties. This may involve modifying the chemical structure of BPP to enhance its solubility or increase its half-life.
Conclusion
In conclusion, BPP is a well-studied compound that has potential applications in scientific research. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, anxiolytic, and radioprotective effects. BPP acts on the GABAergic system, enhancing the activity of GABA and leading to a decrease in neuronal excitability. While BPP has several advantages for use in lab experiments, there are also limitations to its use. Future research on BPP may focus on its potential use as a radioprotective agent or the development of new derivatives with improved pharmacological properties.
Métodos De Síntesis
BPP can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-chloro-2-phenoxypropanoic acid. This is then reacted with 1-methylpiperazine to form 1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone. Finally, butylamine is added to the mixture to form 3-butyl-1-methyl-4-(2-phenoxypropanoyl)-2-piperazinone, which is the final product.
Aplicaciones Científicas De Investigación
BPP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic effects. BPP has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
Propiedades
IUPAC Name |
3-butyl-1-methyl-4-(2-phenoxypropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-11-16-18(22)19(3)12-13-20(16)17(21)14(2)23-15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPMLJWNOJRQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(CCN1C(=O)C(C)OC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(4-methoxybenzyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6020459.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)

![ethyl [4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6020488.png)
![ethyl N-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)glycinate](/img/structure/B6020499.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
![2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)

![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)

![N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)